![molecular formula C17H16ClNO5S B2471785 5-[Allyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid CAS No. 438030-75-2](/img/structure/B2471785.png)

5-[Allyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

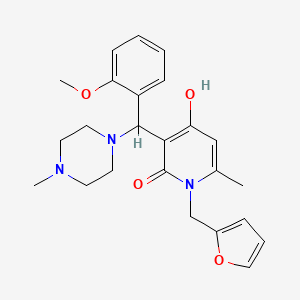

The compound “5-[Allyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid” is a complex organic molecule. It contains an allyl group, which is a substituent with the structural formula −CH2−HC=CH2 . The molecule also contains a methoxy group (−O−CH3) attached to a phenyl group (C6H5-), a sulfamoyl group (−SO2NH2), and a chloro-benzoic acid group (−C6H4−COOH−Cl) .

Molecular Structure Analysis

The molecular formula of this compound is C17H16ClNO5S, and its molecular weight is 381.83 g/mol . The structure includes an allyl group attached to a methoxy-phenyl group, a sulfamoyl group, and a chloro-benzoic acid group .Applications De Recherche Scientifique

Toxicity Assessment

- Toxicological Properties : Benzoic acid derivatives, including 4-methoxybenzoic and 2-methoxy-5-sulfamoylbenzoic acids, have been studied for their toxic properties. These studies indicate that these compounds can significantly impact the hepatorenal system in animals, although the toxicity levels are generally low, making chronic poisoning in the workplace unlikely unless technological processes are disrupted (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

Antimicrobial and Antiviral Activity

Antimicrobial Properties : Sulfonamides containing chloro and hydroxybenzoic acid scaffolds, like the 5-chloro-2-hydroxybenzoic acid derivatives, have demonstrated significant antimicrobial activity against various bacteria, including methicillin-sensitive and resistant Staphylococcus aureus, Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium kansasii (Krátký et al., 2012).

Antiviral Activity : Compounds with benzoic acid derivatives have shown potential in inhibiting retrovirus replication in cell culture. This includes studies on 2,4-diamino-5-methyl-6-[2-(phosphonomethoxy)ethoxy]pyrimidine synthesized from similar compounds, highlighting the potential antiviral applications of these derivatives (Hocková et al., 2003).

Chemical Transformations and Synthesis

Chemical Synthesis : The derivatives of benzoic acid, like 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, have been used in the synthesis of SGLT2 inhibitors, which are important in diabetes therapy. The synthesis process utilizes cost-effective and scalable methods (Zhang et al., 2022).

Electrochemical Studies : The electrochemical behavior of compounds like 2-hydroxy-5-sulfophenyl-azo-benzoic acids, which are structurally related to the compound , has been studied. These studies contribute to understanding the electrochemical reduction processes and could be relevant in various industrial and scientific applications (Mandić, Nigović, & Šimunić, 2004).

Propriétés

IUPAC Name |

2-chloro-5-[(4-methoxyphenyl)-prop-2-enylsulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO5S/c1-3-10-19(12-4-6-13(24-2)7-5-12)25(22,23)14-8-9-16(18)15(11-14)17(20)21/h3-9,11H,1,10H2,2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPCJEIKGXJCIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC=C)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[Allyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2471702.png)

![2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazole hydrochloride](/img/structure/B2471703.png)

![1-methyl-9-(2-phenylethyl)-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2471704.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2471705.png)

![2-(5-Phenylmethoxycarbonyl-8-oxa-5-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B2471708.png)

![2-[(5-Cyclopropyl-1-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2471715.png)

![1-[1-(5-Chloro-2-methoxybenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2471717.png)

![3-Methyl-7,12-dioxaspiro[5.6]dodecane](/img/structure/B2471718.png)

![Diethyl 5-(2-(benzo[d]oxazol-2-ylthio)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2471721.png)

![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2471724.png)